molecular formula C12H16Cl2F2N2O B1412739 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride CAS No. 2206264-48-2

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

Cat. No. B1412739
CAS RN: 2206264-48-2
M. Wt: 313.17 g/mol
InChI Key: RHGJHHAQOUPKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride (DFPPE-D) is an organic compound that has been used for a variety of research applications in the scientific community. It is a colorless, crystalline solid and has a molecular weight of 447.99 g/mol. It is a derivative of the piperazine family of compounds and has been used in a variety of scientific studies due to its unique properties.

Scientific Research Applications

Arylpiperazine Derivatives in Pharmacology

Arylpiperazine derivatives have gained attention due to their significant pharmacological properties, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects, although their roles extend beyond just serotonin receptor interactions. The extensive distribution and metabolic pathways of these derivatives underline their potential in targeted drug development and therapeutic interventions (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogs serve as vital building blocks in developing anti-Tuberculosis (TB) molecules. Several piperazine-containing molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The structural versatility of piperazine allows for the exploration of new anti-mycobacterial agents with improved safety, selectivity, and cost-effectiveness (Girase et al., 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine, a heterocyclic compound, is integral in designing drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer activities. The structure-activity relationship (SAR) studies of piperazine derivatives illuminate their pharmacodynamic and pharmacokinetic properties, facilitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity (Rathi et al., 2016).

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGJHHAQOUPKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
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1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
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1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Reactant of Route 6
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

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